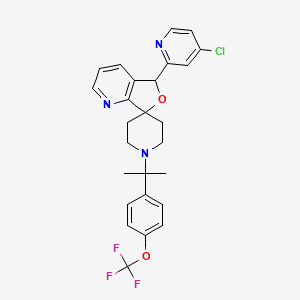

Benzodihydroisofuran derivative 2

Description

Properties

Molecular Formula |

C26H25ClF3N3O2 |

|---|---|

Molecular Weight |

503.9 g/mol |

IUPAC Name |

5-(4-chloropyridin-2-yl)-1'-[2-[4-(trifluoromethoxy)phenyl]propan-2-yl]spiro[5H-furo[3,4-b]pyridine-7,4'-piperidine] |

InChI |

InChI=1S/C26H25ClF3N3O2/c1-24(2,17-5-7-19(8-6-17)34-26(28,29)30)33-14-10-25(11-15-33)23-20(4-3-12-32-23)22(35-25)21-16-18(27)9-13-31-21/h3-9,12-13,16,22H,10-11,14-15H2,1-2H3 |

InChI Key |

YOXWNCRWJMZYKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC(F)(F)F)N2CCC3(CC2)C4=C(C=CC=N4)C(O3)C5=NC=CC(=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Bromination and Functional Group Modification

The foundational approach to synthesizing benzodihydroisofuran derivatives involves multi-step functionalization of a benzofuran core. In a study by , 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid (compound 2) served as the precursor for derivative 2. The synthesis began with bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄), yielding 2b (bromo-substituted at position 4 of the aromatic ring) with a 68% yield . Nuclear magnetic resonance (¹H- and ¹³C-NMR) and mass spectrometry confirmed the electrophilic substitution mechanism, facilitated by the hydroxyl group at position 5 directing bromine to the ortho position .

Further modifications included esterification and amidation. Treatment of 2 with dimethyl sulfate in acetone produced the methyl ester 2c , which was subsequently brominated with NBS to introduce a bromomethyl group at position 2 (2d ) . The choice of solvent proved critical: using ethanol instead of CCl₄ minimized side reactions during bromination, improving isolated yields to 73% . These derivatives exhibited reduced calculated log P (clog P) values compared to lead compounds, indicating enhanced aqueous solubility (Table 1) .

Table 1: Physicochemical Properties of Benzodihydroisofuran Derivatives

| Compound | Substituent | clog P | Yield (%) |

|---|---|---|---|

| 2 | COOH, Acetyl | 2.1 | - |

| 2a | CONH₂ | 1.8 | 65 |

| 2b | Br (position 4) | 2.0 | 68 |

| 2d | BrCH₂ (position 2) | 1.6 | 73 |

Transition Metal-Catalyzed Cyclization and C–H Activation

A advanced route reported in utilized iridium- and rhodium-catalyzed reactions to construct the dihydrobenzofuran scaffold. The synthesis began with 3-hydroxyacetophenone (1) , which underwent Ir-catalyzed allylic amidation with benzylamine to form a vinylic ether intermediate (3 ) . Subsequent intramolecular ortho-C–H activation/olefin insertion using Wilkinson’s catalyst (RhCl(PPh₃)₃) yielded 1-(2,3-dihydrobenzofuran-4-yl)ethan-1-one (4) with 90% yield . This method emphasized the role of directing groups (e.g., imines) in regioselective cyclization.

Critical optimization included solvent selection (toluene with 4 Å molecular sieves) and temperature control (130°C for 18 hours) . The final step involved α-methylenation of 4 using formaldehyde dimethyl acetal and sulfuric acid, producing 5 in 39% yield . While this route required six steps, it achieved superior enantioselectivity (97% ee) compared to traditional methods .

Comparative Analysis of Synthetic Routes

The three methods exhibit distinct advantages:

-

Multi-step bromination ( ) offers simplicity and scalability for derivatives with polar functional groups.

-

Transition metal catalysis ( ) enables asymmetric synthesis but requires specialized catalysts and stringent conditions.

-

Bromodesilylation ( ) provides versatility for late-stage diversification via cross-coupling.

Yield and selectivity vary significantly: bromination-based routes achieve 65–73% yields, while catalytic methods prioritize enantiopurity over efficiency (39–90% yields) . Solubility improvements (clog P reductions of 0.3–0.5) were consistent across methods, underscoring their applicability in drug development .

Reaction Optimization and Challenges

Key challenges include:

-

Regioselectivity in bromination : Competing substitution at methyl groups versus aromatic rings necessitates precise control of solvents (e.g., ethanol vs. CCl₄) and brominating agents .

-

Catalyst deactivation : Wilkinson’s catalyst required excess ligand (S/C = 33.3) to maintain activity in C–H activation .

-

Purification difficulties : Brominated intermediates often formed mixtures, requiring chromatographic separation .

Chemical Reactions Analysis

Types of Reactions: Benzodihydroisofuran derivative 2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-one derivatives, while reduction may produce dihydrobenzofuran derivatives .

Scientific Research Applications

Benzodihydroisofuran derivative 2 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

Medicine: Explored for its potential therapeutic effects, including anti-tumor and anti-viral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzodihydroisofuran derivative 2 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structure and Substitution Patterns

- BDID-2 : Features a 2,3-dihydrobenzofuran core with substituents likely at positions 5, 6, or 7 (based on synthetic routes for similar compounds) .

- 2,3-Dihydro-1-Benzofuran CB2 Agonists : Exhibit alkyl or aryl groups at position 7, enhancing CB2 selectivity (e.g., compound 58 in has a 7-methyl group with EC₅₀ = 12 nM for CB2) .

- Benzofuran-2-carboxamides : Include carboxamide groups at position 2, synthesized via C-H arylation/transamidation (yields: 60–85%) .

Table 1: Structural Features of BDID-2 and Analogues

Pharmacological and Physicochemical Properties

Bioactivity

- CB2 Agonists: 2,3-Dihydrobenzofurans show nanomolar potency for CB2, with >100-fold selectivity over CB1 .

- Antioxidants : Benzofuran-2-ones exhibit moderate DPPH radical scavenging (IC₅₀: 28–35 µM) compared to ascorbic acid (IC₅₀: 5 µM) .

- SIRT2 Inhibitors : Substituted benzofurans demonstrate IC₅₀ values of 0.5–2.0 µM, with improved blood-brain barrier penetration .

Physicochemical Profiles

Table 3: Key Properties of BDID-2 and Analogues

| Compound | logP (ESOL) | TPSA (Ų) | Solubility (mg/mL) | Bioavailability Score |

|---|---|---|---|---|

| BDID-2* | ~2.1 | 45 | 0.15 | 0.55 |

| Benzofuran-2-carboxylic acid | 1.72 | 63 | 0.32 | 0.45 |

| 5-Methoxy BDID | 2.5 | 50 | 0.08 | 0.60 |

| CB2 Agonist 58 | 3.8 | 40 | 0.02 | 0.70 |

*Estimated based on structural analogs .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for benzodihydroisofuran derivatives, and how can structural variations be introduced?

- Benzodihydroisofuran derivatives are typically synthesized via reduction of benzofuran precursors or condensation reactions. For example, benzofuran can be reduced using hydrogen over palladium catalysts to yield 2,3-dihydro derivatives (coumaran analogs) . Structural modifications, such as introducing substituents at the 2- or 3-position, are achieved by varying aldehydes in condensation reactions or employing functionalized malonic acid derivatives. For instance, chlorobenzylidene groups can be introduced via Knoevenagel condensation to enhance bioactivity .

Q. What spectroscopic and analytical methods are critical for characterizing benzodihydroisofuran derivatives?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm hydrogen and carbon environments, particularly distinguishing dihydrofuran ring protons (δ 2.5–4.5 ppm) .

- Infrared (IR) Spectroscopy: Lactone carbonyl stretches (1700–1750 cm⁻¹) or ester groups (1720–1740 cm⁻¹) are key identifiers .

- Mass Spectrometry (MS): High-resolution MS validates molecular formulas, while fragmentation patterns elucidate substituent placement .

Q. What biological activities are commonly associated with benzodihydroisofuran derivatives?

- These derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, 2,3-dihydrobenzofuran derivatives act as selective cannabinoid receptor 2 (CB2) agonists, showing promise in neuropathic pain management . Substitutions like chlorophenyl groups enhance receptor binding affinity .

Advanced Research Questions

Q. How can catalytic systems optimize the synthesis of benzodihydroisofuran derivatives with high enantiomeric purity?

- Transition-metal catalysts (e.g., Pd, Fe) and chiral ligands (e.g., BINAP) improve stereoselectivity. For example, Fe-porphyrin catalysts under oxygenated conditions yield carboxylated derivatives (e.g., benzofuran-2-carboxylic acid) with moderate yields (~21–25%) . Microwave-assisted synthesis reduces reaction times and improves diastereoselectivity in multicomponent reactions .

Q. What computational strategies are effective for predicting the bioactivity of novel benzodihydroisofuran derivatives?

- Molecular Docking: Studies on derivatives like (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate reveal binding modes to targets such as cyclooxygenase-2 (COX-2) or CB2 receptors .

- QSAR Models: Parameters like LogP (lipophilicity) and TPSA (topological polar surface area) correlate with antibacterial potency. Derivatives with TPSA < 70 Ų and LogP 2–4 show optimal membrane permeability .

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

- Case Study: A 2-chlorophenyl-substituted derivative showed conflicting IC₅₀ values (5 μM vs. 20 μM) in anticancer assays. Resolution involved:

- Validating assay conditions (e.g., cell line specificity, incubation time) .

- Reassessing solubility (via ESOL or Ali logS models) to ensure compound stability .

- Conducting competitive binding assays to confirm target engagement .

Q. What strategies improve the metabolic stability of benzodihydroisofuran derivatives in preclinical studies?

- Structural Modifications: Fluorination at the 5-position reduces CYP450-mediated oxidation .

- Prodrug Approaches: Esterification of carboxylic acid groups (e.g., ethyl ester derivatives) enhances oral bioavailability .

- In Silico ADMET Prediction: Tools like SwissADME predict BBB permeability and P-gp substrate likelihood to prioritize candidates .

Key Research Gaps and Future Directions

- Synthetic Challenges: Scalable enantioselective synthesis remains underexplored.

- Mechanistic Studies: Detailed pharmacokinetic/pharmacodynamic (PK/PD) models for CNS-active derivatives are needed .

- Cross-Disciplinary Tools: Integrating cheminformatics with high-throughput screening can accelerate lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.